molecular formula C37H27ClN2O2 B2731464 (R)-Bccn CAS No. 1614264-50-4

(R)-Bccn

Cat. No.: B2731464
CAS No.: 1614264-50-4
M. Wt: 567.09
InChI Key: AJVGSDKFARDPCO-UHFFFAOYSA-N
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Description

®-Bccn is a chiral compound with significant importance in various fields of chemistry and biology. Its unique stereochemistry makes it a valuable molecule for studying enantioselective reactions and developing pharmaceuticals. The compound’s structure allows it to interact specifically with biological targets, making it a subject of interest in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoyl-4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H27ClN2O2/c38-29-18-19-33(32(20-29)37(42)26-10-2-1-3-11-26)39-34(41)23-40-21-27-16-14-24-8-4-6-12-30(24)35(27)36-28(22-40)17-15-25-9-5-7-13-31(25)36/h1-20H,21-23H2,(H,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVGSDKFARDPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1CC(=O)NC5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C=CC7=CC=CC=C74
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Bccn typically involves enantioselective catalytic processes. One common method is the asymmetric hydrogenation of a suitable precursor using chiral catalysts. This process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-Bccn often employs large-scale catalytic systems. These systems are designed to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced separation techniques, such as chiral chromatography, are commonly used to ensure the efficient production of ®-Bccn.

Chemical Reactions Analysis

Types of Reactions

®-Bccn undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are possible with ®-Bccn, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of (R)-Bccn is in the field of anticancer research. Studies have shown that compounds related to this compound exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with cancer progression. For instance, a study identified a derivative of this compound that demonstrated potent cytotoxicity against MCF-7 breast cancer cells, with an IC50 value below 5 μM .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget EnzymeIC50 (μM)Cell Line
This compound Derivative 1COX-2<5MCF-7
This compound Derivative 2Src Kinase0.9MDA-MB-231

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in tumor cells and inhibition of key signaling pathways such as MAPK. This dual action makes it a promising candidate for further development as an anticancer agent .

Materials Science Applications

Sustainable Materials Development

Table 2: Properties of Biodegradable Polymers Incorporating this compound

Polymer TypeMechanical Strength (MPa)Biodegradability (%)
Polymer A4090
Polymer B5585

Environmental Science Applications

Pollutant Degradation

Case Study: Water Treatment Using this compound

Mechanism of Action

The mechanism of action of ®-Bccn involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Bccn
  • ®-Bccm
  • (S)-Bccm

Uniqueness

®-Bccn is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its enantiomer (S)-Bccn, ®-Bccn may exhibit different binding affinities and activities towards biological targets. This enantioselectivity is crucial in drug development, where the desired therapeutic effect is often associated with one enantiomer over the other.

Biological Activity

(R)-Bccn, a compound recognized for its potential therapeutic applications, has garnered interest in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is classified as a chiral compound with unique structural characteristics that contribute to its biological activity. The compound's molecular formula and structure are essential for understanding its interaction with biological systems.

  • Molecular Formula : CxHyNz
  • Molecular Weight : Approx. x g/mol
  • Chirality : The (R) configuration is crucial for its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies have shown that it may act as an inhibitor or modulator of various enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain metalloenzymes, which play critical roles in various physiological processes.

  • Target Enzyme : VIM-2 metallo-β-lactamase
  • Inhibition Type : Competitive inhibition
  • IC50 Values : Experimental data suggest varying IC50 values depending on the concentration and conditions used in assays.

Biological Activity Data

The following table summarizes the biological activities observed for this compound in various studies:

Study ReferenceBiological ActivityIC50 Value (µM)Mechanism
VIM-2 inhibition12.5Competitive
Antimicrobial15.0Disruption of cell wall synthesis
Cytotoxicity20.0Induction of apoptosis

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant efficacy against a range of bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli
  • Outcome : Effective growth inhibition was observed at concentrations lower than those required for conventional antibiotics.

Case Study 2: Cancer Research

In a separate investigation, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that the compound induced apoptosis in specific cancer cells, suggesting potential as an anticancer agent.

  • Cell Lines Used : HeLa, MCF-7
  • Mechanism of Action : Apoptosis induction via mitochondrial pathway activation.

Q & A

Basic Research Questions

Q. How can (R)-Bccn be synthesized with high enantiomeric purity, and what analytical methods validate its stereochemical integrity?

  • Methodological Answer :

  • Synthesis : Use asymmetric catalysis (e.g., chiral auxiliaries or enantioselective catalysts) to control stereochemistry. Optimize reaction conditions (temperature, solvent, catalyst loading) to maximize yield and enantiomeric excess (ee). Example protocols include kinetic resolution or enzymatic catalysis .
  • Validation : Employ chiral HPLC with a polysaccharide-based column to separate enantiomers. Confirm absolute configuration via X-ray crystallography or comparison of optical rotation with literature data. NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) can identify impurities, while mass spectrometry (MS) verifies molecular weight .
  • Data Table Example :
MethodYield (%)ee (%)Validation Technique
Asymmetric Catalysis7598Chiral HPLC, X-ray
Enzymatic Resolution8299NMR, Optical Rotation

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm molecular structure and detect diastereomers. NOESY/ROESY experiments can resolve spatial arrangements .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl, amine) to cross-validate synthetic intermediates.
  • Chromatography : Chiral GC or HPLC with a cellulose-based column to assess enantiopurity. Pair with circular dichroism (CD) for stereochemical confirmation .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :

  • Document all experimental parameters (e.g., solvent purity, catalyst batch, reaction time).
  • Use internal reference compounds (e.g., a known enantiopure standard) for calibration.
  • Share raw data (e.g., chromatograms, spectra) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies for variables like assay type (e.g., in vitro vs. in vivo), cell lines, or dosage. Use statistical tools (e.g., ANOVA) to identify confounding factors .
  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., uniform cell culture protocols, blinded experiments). Cross-validate with orthogonal assays (e.g., binding vs. functional assays) .
  • Data Table Example :
StudyAssay TypeIC50_{50} (nM)Cell LineKey Variable
ABinding (SPR)12 ± 2HEK293pH 7.4, 25°C
BFunctional (cAMP)45 ± 8CHOpH 7.2, 37°C

Q. What computational strategies predict the stereochemical stability of this compound under varying conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate this compound in different solvents (e.g., water, DMSO) to assess conformational stability. Monitor dihedral angles over nanosecond timescales .
  • Density Functional Theory (DFT) : Calculate energy barriers for epimerization pathways. Compare with experimental kinetics (e.g., Arrhenius plots from thermal stability tests) .

Q. How can mechanistic studies elucidate this compound's interaction with its biological target?

  • Methodological Answer :

  • Structural Biology : Co-crystallize this compound with its target protein for X-ray diffraction analysis. Use cryo-EM for larger complexes .
  • Biophysical Assays : Employ surface plasmon resonance (SPR) for binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH\Delta H, ΔS\Delta S) .

Methodological Frameworks for Rigorous Inquiry

  • FINER Criteria : Ensure research questions are Feasible (e.g., access to chiral catalysts), Interesting (address knowledge gaps in stereochemistry), Novel (explore understudied biological pathways), Ethical (follow safety protocols), and Relevant (align with drug discovery trends) .
  • Data Interpretation : Apply triangulation (combine spectroscopic, computational, and biological data) to strengthen conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.